ethyl 2-{[(3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-{[(3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development . The unique structure of this compound, which includes a thiazole ring fused with a pyrimidine ring, makes it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of ethyl 2-{[(3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting appropriate starting materials such as α-haloketones with thiourea under basic conditions.
Construction of the pyrimidine ring: This involves the cyclization of a suitable precursor, often involving the use of formamide or similar reagents.
Coupling of the two rings: The thiazole and pyrimidine rings are then coupled through a series of condensation reactions, often using reagents like phosphorus oxychloride (POCl3) or similar catalysts.
Esterification: The final step involves the esterification of the carboxyl group to form the ethyl ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 2-{[(3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the thiazole or pyrimidine rings are replaced by other nucleophiles.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming various adducts.
Scientific Research Applications
Ethyl 2-{[(3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of ethyl 2-{[(3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules. For example, in antimicrobial applications, the compound may inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell death .
Comparison with Similar Compounds
Ethyl 2-{[(3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate can be compared with other thiazole and pyrimidine derivatives:
Ethyl (2-{[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate: This compound has a similar structure but differs in the position and nature of substituents on the thiazole and pyrimidine rings.
Thiazole derivatives: These compounds share the thiazole ring but may have different substituents or additional ring systems, leading to varied biological activities.
Pyrimidine derivatives: These compounds contain the pyrimidine ring and are often used in medicinal chemistry for their diverse biological properties.
The uniqueness of this compound lies in its combined thiazole-pyrimidine structure, which imparts specific chemical and biological properties that are not found in simpler thiazole or pyrimidine derivatives.
Properties
Molecular Formula |
C14H12N4O4S2 |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
ethyl 2-[(3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C14H12N4O4S2/c1-3-22-12(21)9-6-23-13(16-9)17-10(19)8-4-15-14-18(11(8)20)7(2)5-24-14/h4-6H,3H2,1-2H3,(H,16,17,19) |
InChI Key |
CZNBRCWVVUFQCO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CN=C3N(C2=O)C(=CS3)C |
Origin of Product |
United States |
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